1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(naphthalen-1-ylmethyl)urea
Description
Properties
IUPAC Name |
1-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-3-(naphthalen-1-ylmethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2S/c26-22(23-14-18-6-3-5-17-4-1-2-7-20(17)18)24-15-21(19-8-11-27-16-19)25-9-12-28-13-10-25/h1-8,11,16,21H,9-10,12-15H2,(H2,23,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMZTKYLBBBNCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C(CNC(=O)NCC2=CC=CC3=CC=CC=C32)C4=COC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(naphthalen-1-ylmethyl)urea typically involves multi-step organic reactions. One common approach starts with the preparation of the intermediate compounds, such as the furan-3-yl and naphthalen-1-ylmethyl derivatives. These intermediates are then subjected to a series of reactions, including nucleophilic substitution and urea formation, under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(naphthalen-1-ylmethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The thiomorpholine moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of nitro groups will produce amines.
Scientific Research Applications
1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(naphthalen-1-ylmethyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s potential biological activities make it a candidate for studies in pharmacology and toxicology.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(naphthalen-1-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The furan ring and thiomorpholine moiety may interact with enzymes or receptors, leading to modulation of biological processes. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in signaling pathways related to cell growth and apoptosis.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Comparison with Furan-3-yl and Naphthalen-1-ylmethyl Derivatives
Example 11 Compound from EP 4 374 877 A2
A structurally related compound described in the European patent (EP 4 374 877 A2) is (4aR)-1-[(3-Fluorophenyl)methyl]-4-hydroxy-N-[5-methyl-2-(trifluoromethyl)furan-3-yl]-2-oxo-4a-propyl-6,7-dihydro-5H-pyrrolo[1,2-b]pyridazine-3-carboxamide . Key differences include:
- Biological Implications : The carboxamide linkage in the patent compound may favor protease resistance, whereas the urea group in the target compound could enhance hydrogen-bonding interactions with biological targets.
1-[(Ferrocen-1-yl)methyl]-3-(naphthalen-1-yl)thiourea
This thiourea derivative (Acta Crystallogr. Sect. E, 2011) shares the naphthalen-1-ylmethyl group but replaces the furan-thiomorpholine moiety with a ferrocenyl group.
- Electronic Properties : The ferrocenyl group introduces redox activity, which is absent in the target compound.
- Structural Flexibility: The thiourea linkage (C=S vs.
Comparison with Heteroazulene-Stabilized Dications
The dications described by Naya and Nitta (2001), such as 1,3-bis[bis(2-oxo-2H-cyclohepta[b]furan-3-yl)methyliumyl]benzene, exhibit exceptional stability (pKR > 11) and low reduction potentials (Ered ≈ 0.5 V vs. SCE).
- Stability : The target compound’s thiomorpholine ring may confer moderate stability via sulfur’s electron-donating effects, but it lacks the extensive conjugation and cationic delocalization seen in heteroazulene systems.
- Applications : While the dications are explored for materials science (e.g., conductive polymers), the target urea derivative is more likely suited for pharmaceutical applications due to its balanced lipophilicity and hydrogen-bonding capacity.
Data Tables
Table 1: Structural and Electronic Comparison
Research Findings and Implications
- Synthetic Methods : The target compound’s synthesis likely employs techniques similar to those in EP 4 374 877 A2, such as coupling reactions between thiomorpholine and naphthalen-1-ylmethyl precursors. Crystallographic analysis using programs like SHELXL () would be critical for structural confirmation.
- Biological Relevance : The naphthalen-1-ylmethyl group, also seen in mercury compounds (), is associated with enhanced membrane penetration but may raise toxicity concerns if metabolized into reactive intermediates.
- Stability : Unlike the heteroazulene dications, the target compound’s stability is moderate, necessitating formulation optimization for pharmaceutical use.
Biological Activity
1-(2-(Furan-3-yl)-2-thiomorpholinoethyl)-3-(naphthalen-1-ylmethyl)urea is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a furan moiety, a thiomorpholine ring, and a naphthyl group. The presence of these functional groups is believed to contribute to its biological activity.
Molecular Formula
- Molecular Formula : C19H22N2O2S
- Molecular Weight : 342.45 g/mol
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, particularly in the context of cancer therapy and anti-inflammatory responses.
- Inhibition of Enzymatic Activity : The thiomorpholine moiety may play a crucial role in inhibiting enzymes involved in cancer cell proliferation.
- Antioxidant Properties : The furan ring is known for its antioxidant capabilities, which may help in reducing oxidative stress in cells.
- Receptor Modulation : The naphthyl group may interact with various receptors, influencing signaling pathways related to cell growth and survival.
Biological Activity Data
Study 1: Anticancer Activity
In vitro studies demonstrated that this compound exhibited significant cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound was shown to induce apoptosis through caspase activation pathways.
Study 2: Anti-inflammatory Effects
A recent study investigated the anti-inflammatory properties of the compound using a murine model of inflammation. Results indicated that treatment with the compound led to a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its potential use in managing inflammatory diseases.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
